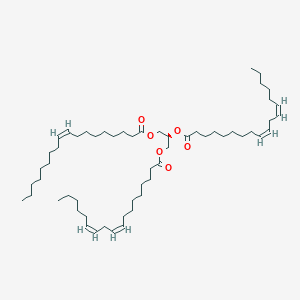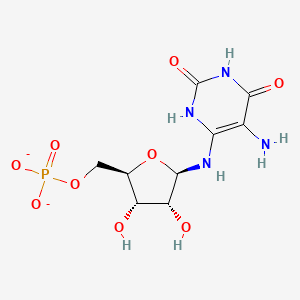![molecular formula C20H30O6 B1263382 (4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde CAS No. 5948-43-6](/img/structure/B1263382.png)
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is a naturally occurring compound isolated from cultures of the fungus Punctularia atropurpurascens. This compound has garnered attention due to its potent antifungal, antibacterial, and cytotoxic activities . The aldehyde group, along with the high number of hydroxyl groups, is believed to be responsible for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde can be synthesized through the oxidation of its corresponding alcohol, phlebiakauranol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid .
Industrial Production Methods
Industrial production of phlebiakauranol aldehyde involves the fermentation of Punctularia atropurpurascens cultures. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alcohols, acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hemiacetals, acetals.
Wissenschaftliche Forschungsanwendungen
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phlebiakauranol aldehyde involves its interaction with cellular components, leading to the disruption of essential biological processes. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to their inactivation . This reactivity is responsible for its antifungal, antibacterial, and cytotoxic activities .
Vergleich Mit ähnlichen Verbindungen
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde is unique due to its potent biological activities and the presence of multiple hydroxyl groups. Similar compounds include:
Phlebiakauranol: The corresponding alcohol, which exhibits weaker biological activities compared to the aldehyde.
Omphalone: An antibiotically active benzoquinone derivative with similar antifungal and antibacterial properties.
Scorodonin: Another antifungal and antibacterial metabolite from Marasmius scorodonius.
This compound stands out due to its strong antifungal activity and the presence of multiple hydroxyl groups, which contribute to its unique biological properties .
Eigenschaften
CAS-Nummer |
5948-43-6 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |
InChI |
InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17?,18+,19+,20?/m1/s1 |
InChI-Schlüssel |
YRNWJHCNUMMHJM-HWVDVRMHSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
Isomerische SMILES |
C[C@@]12CCCC([C@H]1CCC34C2(C(=O)[C@@H]([C@@](C3)([C@](C4)(C=O)O)O)O)O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
Synonyme |
phlebiakauranol aldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)


![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)


![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)

![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)

